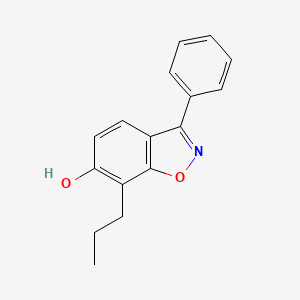
3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-7-methyl-3-phenylbenzisoxazole
- 6-Hydroxy-7-ethyl-3-phenylbenzisoxazole
- 6-Hydroxy-7-butyl-3-phenylbenzisoxazole
Comparison
Compared to these similar compounds, 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol may exhibit unique properties due to the propyl group, which can influence its chemical reactivity and biological activity. The presence of different alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-phenyl-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C16H15NO2/c1-2-6-12-14(18)10-9-13-15(17-19-16(12)13)11-7-4-3-5-8-11/h3-5,7-10,18H,2,6H2,1H3 |
Clé InChI |
DUVBDUMKIQXEKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1ON=C2C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


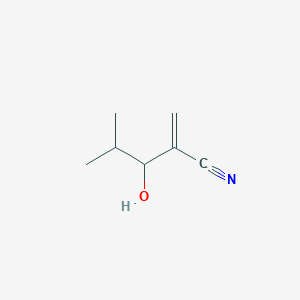
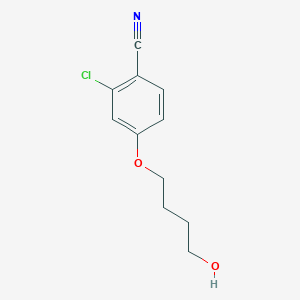
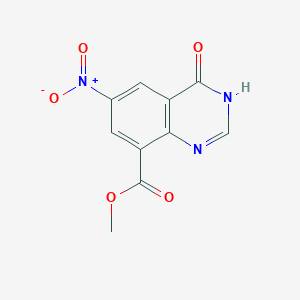
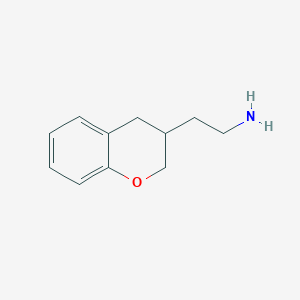
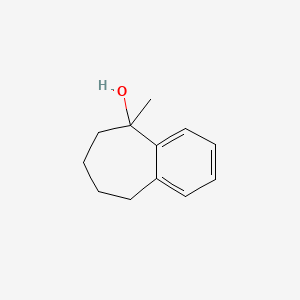
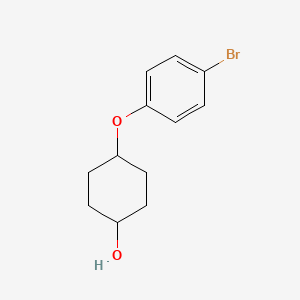
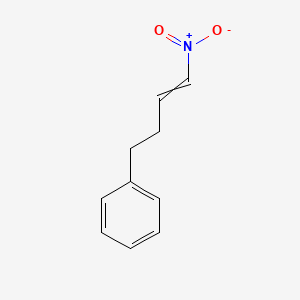
![1H-Naphtho[2,1-b]thiopyran-1-one, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-](/img/structure/B8553932.png)
![4-[4-(1H-Pyrazol-4-yl)-phenyl]-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl](/img/structure/B8553943.png)
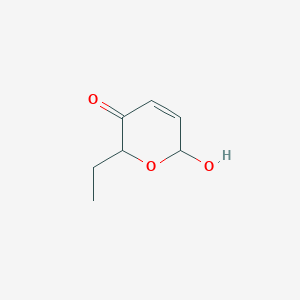
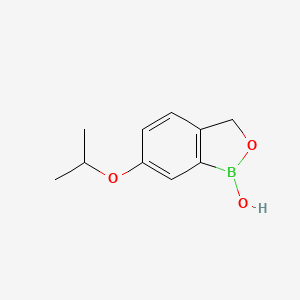
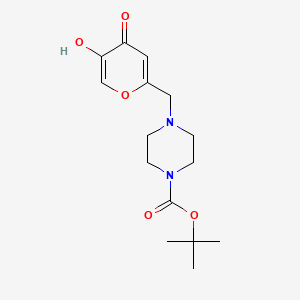
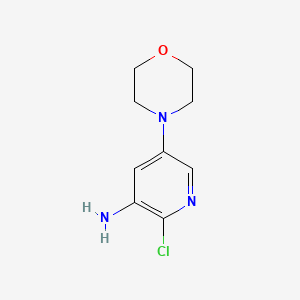
![[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol](/img/structure/B8553990.png)
